(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate
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Overview
Description
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate: shares similarities with other decahydronaphthalene derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and chiral centers, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1 |
InChI Key |
XSBTVPHJABUAKG-ICCXJUOJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
Origin of Product |
United States |
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